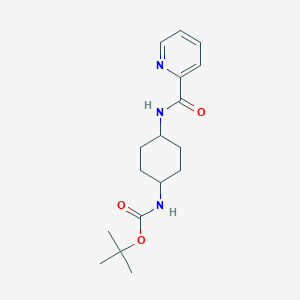

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(picolinamido)cyclohexylcarbamate is a stereoisomeric carbamate derivative featuring a cyclohexyl backbone substituted with a picolinamide group (2-pyridinecarboxamide) at the 4-position and a tert-butyl carbamate at the 1-position. The (1R,4R) configuration indicates a trans-diaxial arrangement of substituents, which is critical for its conformational stability and interactions in biological systems.

Properties

IUPAC Name |

tert-butyl N-[4-(pyridine-2-carbonylamino)cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-13-9-7-12(8-10-13)19-15(21)14-6-4-5-11-18-14/h4-6,11-13H,7-10H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIKRONPCKWSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the cyclohexylcarbamate core, followed by the introduction of the picolinamido group and the tert-butyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule. Common reagents include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamate group.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Methodology

The synthesis of tert-butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate involves several key steps:

- Starting Materials : The synthesis typically begins with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Reagents : Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate is used in conjunction with a base to facilitate the reaction.

- Reaction Conditions : The reaction is conducted in an organic solvent under controlled conditions to optimize yield and purity.

This method has been shown to improve product yield and reduce viscosity during the reaction process, making it more efficient for large-scale synthesis .

Research indicates that this compound exhibits promising biological activities, particularly in the context of anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

A study synthesized various derivatives of tert-butyl carbamates and assessed their anti-inflammatory properties using the carrageenan-induced rat paw edema model. The results showed that certain derivatives had significant anti-inflammatory effects, suggesting that similar compounds could be explored for therapeutic applications .

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective properties against Alzheimer’s disease. It inhibits key enzymes involved in amyloid beta aggregation, which is a hallmark of Alzheimer's pathology. In vitro studies demonstrated that it could enhance cell viability in the presence of neurotoxic agents .

Case Study 1: Synthesis and Evaluation of Anti-inflammatory Activity

A series of derivatives based on tert-butyl carbamates were synthesized and evaluated for their anti-inflammatory activity. The study found that certain compounds exhibited inhibition rates comparable to established anti-inflammatory drugs like indomethacin, with a percentage inhibition ranging from 39% to 54% within 12 hours post-administration .

Case Study 2: Neuroprotection in Alzheimer's Models

In vivo studies using scopolamine-induced models showed that the compound could reduce oxidative stress markers significantly. While cognitive improvements were not statistically significant compared to controls, the reduction in malondialdehyde levels indicated potential antioxidant effects .

Table 1: Summary of Biological Activities

| Activity Type | Measurement Method | Result |

|---|---|---|

| Anti-inflammatory | Carrageenan model | Inhibition: 39% - 54% |

| Neuroprotection | MTT Assay | Improved cell viability |

| Oxidative Stress Reduction | TBARS Assay | Significant decrease in MDA |

Table 2: Synthesis Conditions

| Step | Conditions | Outcome |

|---|---|---|

| Mixing | Organic solvent + Base | Improved yield |

| Stirring | Controlled temperature | Reduced viscosity |

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

Nicotinamide vs. Picolinamide Derivatives

- tert-Butyl (1R,4R)-4-(nicotinamido)cyclohexylcarbamate (): Substituent: Nicotinamide (3-pyridinecarboxamide). Key Difference: The pyridine nitrogen is positioned at the 3-site instead of the 2-site in picolinamide. This alters electronic properties and binding affinities, as the 3-position nitrogen may engage in different hydrogen-bonding interactions. Molecular Weight: Not explicitly listed, but estimated to be ~350–360 g/mol based on analogs.

- tert-Butyl (1R,4R)-4-(picolinamido)cyclohexylcarbamate: Substituent: Picolinamide (2-pyridinecarboxamide).

Aliphatic vs. Aromatic Amino Substituents

- tert-Butyl (1R,4R)-4-isobutyramidocyclohexylcarbamate (): Substituent: Isobutyramido (aliphatic branched chain). Molecular Formula: C₁₅H₂₈N₂O₂. Molecular Weight: 282.428 g/mol.

- tert-Butyl (1R,4R)-4-(2-chlorobenzylamino)cyclohexylcarbamate (): Substituent: 2-Chlorobenzylamino (aromatic with electron-withdrawing Cl). Molecular Formula: C₁₈H₂₇ClN₂O₂. Molecular Weight: 338.87 g/mol.

Cycloalkylamino Substituents

- tert-Butyl (1R,4R)-4-(cyclopentylamino)cyclohexylcarbamate (): Substituent: Cyclopentylamino. Molecular Formula: C₁₆H₃₀N₂O₂. Molecular Weight: 282.428 g/mol. Key Difference: The cyclopentyl group provides conformational rigidity, which may stabilize the compound in hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

Biological Activity

tert-Butyl (1R*,4R*)-4-(picolinamido)cyclohexylcarbamate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : 234.29 g/mol

- CAS Number : 1286272-87-4

Research indicates that this compound may interact with specific biological targets, potentially influencing pathways related to:

- Enzyme inhibition : It may inhibit certain enzymes involved in metabolic pathways.

- Receptor modulation : The compound could act as a modulator for various receptors, impacting neurotransmitter release and signaling.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound showed significant antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains, indicating potent activity.

- Anticancer Properties : In vitro studies on human breast cancer cell lines revealed that the compound could induce apoptosis through caspase activation, with IC50 values around 15 µM. This suggests a promising role in cancer therapeutics.

- Anti-inflammatory Effects : Animal model studies indicated that the compound reduced edema significantly when administered prior to inflammatory stimuli, showcasing its potential as an anti-inflammatory agent.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a favorable safety profile with no acute toxicity observed at doses up to 200 mg/kg in rodent models.

Table 2: Toxicological Data Summary

Q & A

Q. What analytical techniques are critical for characterizing tert-butyl carbamate derivatives?

Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm regiochemistry (e.g., cyclohexyl substituents) and tert-butyl carbamate integrity. For stereochemical confirmation, compare NOESY/ROESY data with known cis/trans isomers .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNO for the target compound).

- X-ray Crystallography : Resolve ambiguous stereochemistry using single-crystal analysis (e.g., as demonstrated for tert-butyl trans-4-formylcyclohexylcarbamate, CAS 181308-57-6) .

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical assignments for cyclohexylcarbamate derivatives?

Methodological Answer :

- Scenario : Discrepancies between NMR-based predictions and biological activity (e.g., enantiomer-specific receptor binding).

- Resolution :

- Approach 1 : Synthesize both enantiomers via chiral auxiliaries (e.g., (R)- or (S)-tert-butyl carbamates) and compare activity .

- Approach 2 : Use enzymatic resolution (e.g., lipase-mediated kinetic resolution) to separate diastereomers .

- Validation : Cross-validate with circular dichroism (CD) spectroscopy or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies mitigate instability of tert-butyl carbamates during long-term storage?

Methodological Answer :

- Issue : Hydrolysis of the tert-butoxycarbonyl (Boc) group under humid conditions.

- Solution :

Q. How can the picolinamide moiety be modified to enhance biological activity while retaining carbamate stability?

Methodological Answer :

- Design : Replace picolinamide with structurally similar heterocycles (e.g., pyrazineamide or quinoline derivatives) .

- Synthesis : Use Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 4-position of the cyclohexyl ring .

- Evaluation : Test solubility (logP via shake-flask method) and metabolic stability (e.g., liver microsome assays) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for tert-butyl carbamate intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.